4-(3-Amino-2,2-difluoropropyl)-1lambda6-thiomorpholine-1,1-dione
CAS No.:
Cat. No.: VC17666087
Molecular Formula: C7H14F2N2O2S
Molecular Weight: 228.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H14F2N2O2S |
|---|---|
| Molecular Weight | 228.26 g/mol |
| IUPAC Name | 3-(1,1-dioxo-1,4-thiazinan-4-yl)-2,2-difluoropropan-1-amine |
| Standard InChI | InChI=1S/C7H14F2N2O2S/c8-7(9,5-10)6-11-1-3-14(12,13)4-2-11/h1-6,10H2 |
| Standard InChI Key | XHRLAXIVYRUCOB-UHFFFAOYSA-N |
| Canonical SMILES | C1CS(=O)(=O)CCN1CC(CN)(F)F |
Introduction
Structural and Nomenclature Analysis
Molecular Identity
4-(3-Amino-2,2-difluoropropyl)-1λ⁶-thiomorpholine-1,1-dione (CAS: 1599924-56-7) is defined by the molecular formula C₇H₁₄F₂N₂O₂S and a molecular weight of 228.26 g/mol. Its IUPAC name, 3-(1,1-dioxo-1,4-thiazinan-4-yl)-2,2-difluoropropan-1-amine, systematically describes the thiomorpholine ring system (1,4-thiazinane), the 1,1-dione functional groups, and the 2,2-difluoropropylamine side chain.
Table 1: Key Identifiers
| Property | Value |
|---|---|
| CAS Number | 1599924-56-7 |
| PubChem CID | 114384550 |
| Molecular Formula | C₇H₁₄F₂N₂O₂S |
| Molecular Weight | 228.26 g/mol |
| SMILES | C1CS(=O)(=O)CCN1CC(CN)(F)F |
| InChIKey | XHRLAXIVYRUCOB-UHFFFAOYSA-N |
Structural Features
The molecule comprises two distinct regions:
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Thiomorpholine-1,1-dione Core: A six-membered ring containing sulfur at position 1, two oxygen atoms in sulfone groups (-SO₂), and nitrogen at position 4 . This scaffold is structurally analogous to thiomorpholine dioxide (C₄H₉NO₂S), a simpler derivative with a molecular weight of 135.19 g/mol .
-
2,2-Difluoropropylamine Side Chain: A three-carbon chain featuring geminal fluorine atoms at C2 and a primary amine at C1. The difluorination introduces electronegativity and conformational rigidity, potentially enhancing metabolic stability in biological systems.
Comparative Analysis with Analogues
A closely related compound, 4-(3-aminopropyl)thiomorpholine-1,1-dioxide (C₇H₁₆N₂O₂S, MW 192.28 g/mol), lacks the difluorine substituents. The absence of fluorine alters polarity, boiling point, and reactivity, underscoring the role of fluorination in modulating physicochemical properties.
Synthesis and Chemical Properties
Physicochemical Properties
The compound’s polar surface area (PSA) of 86.6 Ų (estimated from SMILES) suggests moderate solubility in polar solvents like dimethyl sulfoxide (DMSO) or water. The logP value of -0.7 (calculated) indicates slight hydrophilicity, which may influence its pharmacokinetic profile.
Table 2: Predicted Physicochemical Data
| Property | Value |
|---|---|
| logP (Octanol-Water) | -0.7 |
| Polar Surface Area | 86.6 Ų |
| Hydrogen Bond Donors | 2 (amine, sulfone) |
| Hydrogen Bond Acceptors | 6 (2 sulfones, 2 amines, 2 fluorines) |
Research Applications and Biological Relevance
Medicinal Chemistry
Fluorinated amines are pivotal in drug design due to their ability to enhance binding affinity and resist oxidative metabolism. The difluoropropylamine group in this compound may serve as a bioisostere for carboxylic acids or phosphates, enabling interactions with enzymes or receptors. Preliminary studies on analogues like 4-(4-aminophenyl)thiomorpholine-1,1-dioxide (CAS: 105297-10-7) suggest utility in targeting kinase or protease enzymes .
Materials Science
The sulfone groups confer thermal stability and dielectric properties, making the compound a candidate for high-performance polymers or ionic liquids. Thiomorpholine derivatives have been explored as corrosion inhibitors in metalworking fluids .
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